4-(5-Fluoropyridin-2-yl)benzonitrile
Overview
Description
4-(5-Fluoropyridin-2-yl)benzonitrile is a chemical compound characterized by a fluorine atom attached to the pyridine ring and a cyano group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Fluoropyridin-2-yl)benzonitrile typically involves the following steps:
Bromination: The starting material, 5-fluoropyridine, undergoes bromination to introduce a bromine atom at the desired position on the pyridine ring.
Nucleophilic Substitution: The brominated compound is then subjected to nucleophilic substitution with a cyanide ion to introduce the cyano group, forming this compound.
Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-(5-Fluoropyridin-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation: 4-(5-Fluoropyridin-2-yl)benzoic acid
Reduction: 4-(5-Fluoropyridin-2-yl)benzylamine
Substitution: Various derivatives depending on the nucleophile used
Scientific Research Applications
4-(5-Fluoropyridin-2-yl)benzonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It can be used as a probe in biological studies to understand cellular processes.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 4-(5-Fluoropyridin-2-yl)benzonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
4-(5-Fluoropyridin-2-yl)benzonitrile is similar to other fluorinated pyridine derivatives, such as 4-(5-fluoropyridin-2-yl)morpholine and 4-(5-fluoropyridin-2-yl)-2azetidinones. its unique combination of a fluorine atom and a cyano group gives it distinct chemical properties and potential applications. These differences can be leveraged to achieve specific outcomes in various research and industrial applications.
Properties
IUPAC Name |
4-(5-fluoropyridin-2-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2/c13-11-5-6-12(15-8-11)10-3-1-9(7-14)2-4-10/h1-6,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAHNQLAUBIUIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30744829 | |
Record name | 4-(5-Fluoropyridin-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30744829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1046789-38-1 | |
Record name | 4-(5-Fluoropyridin-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30744829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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